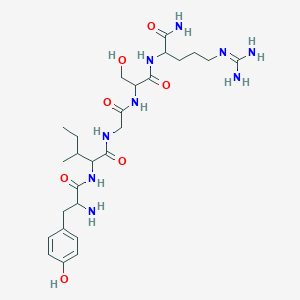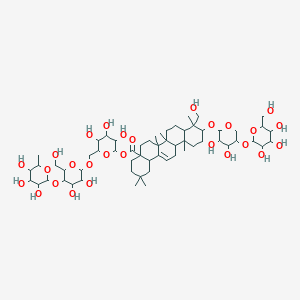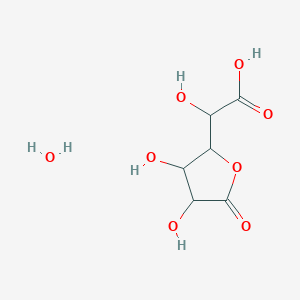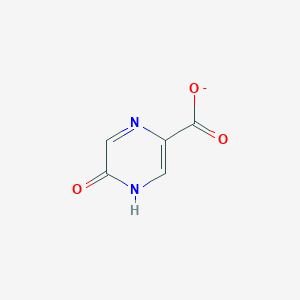![molecular formula C11H20N2O5S B13396854 (R)-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid](/img/structure/B13396854.png)
(R)-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid is a compound that features a combination of functional groups, including an acetamidomethylthio group and a tert-butoxycarbonylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acetamidomethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamidomethylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the acetamidomethylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetamidomethylthio group can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Wirkmechanismus
The mechanism of action of ®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidomethylthio group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The tert-butoxycarbonyl group serves as a protective group, which can be removed under specific conditions to reveal the active amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-[(Acetamidomethyl)thio]-2-amino-propanoic Acid: Lacks the tert-butoxycarbonyl group, leading to different reactivity and applications.
®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]butanoic Acid: Contains an additional carbon in the backbone, which can affect its chemical properties and biological activity.
Uniqueness
®-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid is unique due to the presence of both the acetamidomethylthio and tert-butoxycarbonylamino groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCTYBOTPCIHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methoxy-3-[[3-[2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13396775.png)




![2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,[2R-[1(S*), 2alpha, 4beta]]-](/img/structure/B13396809.png)


![3-(2-Hydroxycyclohexyl)-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one](/img/structure/B13396813.png)


![N-[(1S)-5-amino-1-{[(1S)-1-{[(1S)-5-amino-1-{[(1S)-1-carbamoylethyl]carbamoyl}pentyl]carbamoyl}ethyl]carbamoyl}pentyl]tetradecanamide](/img/structure/B13396820.png)


